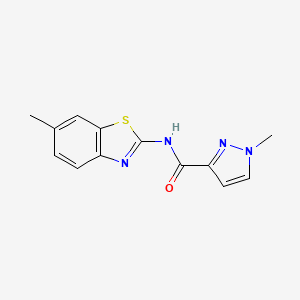![molecular formula C20H19FN4O3 B14929110 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide](/img/structure/B14929110.png)
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a fluorinated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Amidation: The final step involves the reaction of the alkylated pyrazole with 5-fluoro-2-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Products: Oxidation can yield various oxidized products depending on the conditions and reagents used.
Substituted Products: Substitution reactions yield a variety of substituted derivatives.
科学的研究の応用
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methylphenyl)benzamide: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
Uniqueness
The presence of both the nitro group and the fluorine atom in 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide makes it unique in terms of its electronic properties, reactivity, and potential applications. The combination of these functional groups can lead to unique interactions with biological targets or other molecules, making it a valuable compound for research and development.
特性
分子式 |
C20H19FN4O3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H19FN4O3/c1-12-8-9-16(21)10-18(12)22-20(26)17-7-5-4-6-15(17)11-24-14(3)19(25(27)28)13(2)23-24/h4-10H,11H2,1-3H3,(H,22,26) |
InChIキー |
GLWJGHKTJSUGEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14929031.png)
![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14929034.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14929079.png)
![2-(4-bromo-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14929083.png)
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929091.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14929105.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929109.png)
